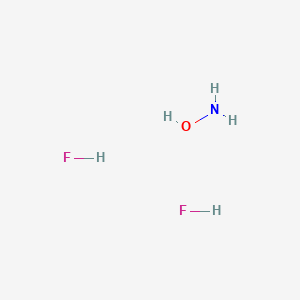
Etolotifen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etolotifen: is a chemical compound with the molecular formula C24H29NO4S . It is known for its potential therapeutic applications, particularly in the field of medicine. The compound is characterized by its unique structure, which includes a thiophene ring, making it a subject of interest for various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of Etolotifen involves multiple steps, starting with the preparation of the thiophene ring. The process typically includes the following steps:
Formation of the Thiophene Ring: This is achieved through a series of reactions involving sulfur and carbon-containing precursors.
Functionalization: The thiophene ring is then functionalized with various substituents to achieve the desired chemical structure.
Final Assembly: The final step involves the coupling of the functionalized thiophene ring with other molecular fragments to form this compound.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: : Etolotifen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: : The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thiophenes .
Aplicaciones Científicas De Investigación
Etolotifen has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including inflammatory and allergic conditions.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of Etolotifen involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may have anti-inflammatory and antihistaminic properties .
Comparación Con Compuestos Similares
Etolotifen is often compared with other thiophene-based compounds, such as:
Ketotifen: Another thiophene derivative with antihistaminic properties.
Zotepine: A thiophene-based antipsychotic drug.
Tiapride: A thiophene derivative used in the treatment of various neurological disorders.
Uniqueness: : this compound stands out due to its unique combination of functional groups and its potential therapeutic applications. Unlike other similar compounds, this compound’s structure allows for a broader range of chemical modifications, making it a versatile compound for research and development .
Propiedades
Número CAS |
82140-22-5 |
|---|---|
Fórmula molecular |
C24H29NO4S |
Peso molecular |
427.6 g/mol |
Nombre IUPAC |
2-[1-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one |
InChI |
InChI=1S/C24H29NO4S/c26-11-13-29-15-14-28-12-10-25-8-5-18(6-9-25)23-20-4-2-1-3-19(20)17-22(27)24-21(23)7-16-30-24/h1-4,7,16,26H,5-6,8-15,17H2 |
Clave InChI |
BPEQXNIRIPLFRW-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CCOCCOCCO |
SMILES canónico |
C1CN(CCC1=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



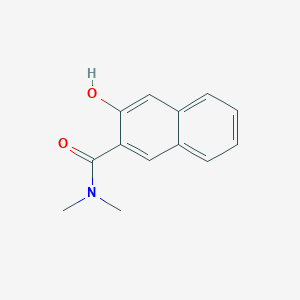
![4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1615295.png)
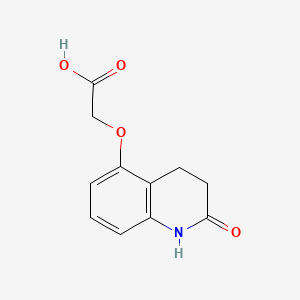

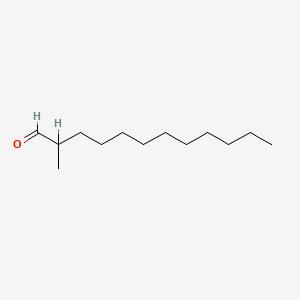
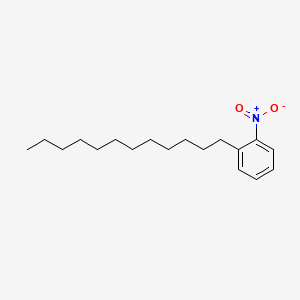
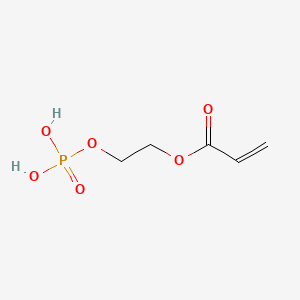



![6-aminohexanenitrile;N'-[6-(6-aminohexylamino)hexyl]hexane-1,6-diamine;N'-(6-aminohexyl)hexane-1,6-diamine;2-(chloromethyl)oxirane;hexane-1,6-diamine;hexanedinitrile;piperidine-2-carbonitrile;pyridine-2,4-diamine](/img/structure/B1615310.png)


